An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-4-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms ortho to the aldehyde group and a methoxy group para to it, offers multiple reactive sites for the construction of complex molecular architectures. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The presence of the bromine atoms allows for various cross-coupling reactions, while the aldehyde and methoxy groups can be further modified, providing a scaffold for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, spectral data, and key reactions of 3,5-Dibromo-4-methoxybenzaldehyde.
Chemical and Physical Properties
A summary of the key physicochemical properties of 3,5-Dibromo-4-methoxybenzaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 108940-96-1 | [1][2] |
| Molecular Formula | C₈H₆Br₂O₂ | [3] |
| Molecular Weight | 293.94 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 90-91 °C | [1] |
| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [1][4] |
| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
Spectroscopic Data
The structural elucidation and confirmation of 3,5-Dibromo-4-methoxybenzaldehyde rely on various spectroscopic techniques. The following sections detail the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum of 3,5-Dibromo-4-methoxybenzaldehyde is expected to show distinct signals for the aldehydic, aromatic, and methoxy protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Singlet | 2H | Aromatic protons (H-2, H-6) |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Carbonyl carbon (C=O) |
| ~160 | C-4 (aromatic, attached to -OCH₃) |
| ~135 | C-2, C-6 (aromatic, attached to -H) |
| ~132 | C-1 (aromatic, attached to -CHO) |
| ~115 | C-3, C-5 (aromatic, attached to -Br) |
| ~60 | Methoxy carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |
| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) |
| ~1570 | Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |
| ~1040 | Strong | C-O Stretch (Symmetric, Aryl Ether) |
| ~870 | Strong | C-H Bend (Out-of-plane, Aromatic) |
Mass Spectrometry
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Cleavage of the aldehyde group (loss of H or CHO) is a common fragmentation pathway for benzaldehydes.[2]
| m/z | Interpretation |
| 294/296/298 | Molecular ion peak (M⁺) with isotopic pattern for two bromine atoms |
| 293/295/297 | [M-H]⁺ |
| 265/267/269 | [M-CHO]⁺ |
Experimental Protocols
Detailed methodologies for key experiments involving 3,5-Dibromo-4-methoxybenzaldehyde are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde
The synthesis of 3,5-Dibromo-4-methoxybenzaldehyde can be achieved via the methylation of 3,5-dibromo-4-hydroxybenzaldehyde.
Materials:
-
3,5-Dibromo-4-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS) or Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
To this stirred suspension, add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5-Dibromo-4-methoxybenzaldehyde.
Wittig Reaction
The aldehyde functional group can be converted to an alkene via the Wittig reaction.
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
A suitable phosphonium ylide (e.g., prepared from a phosphonium salt and a base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., n-Butyllithium, Sodium hydride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C and add the base (e.g., n-butyllithium) dropwise to generate the ylide (indicated by a color change).
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of 3,5-Dibromo-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol.
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-Dibromo-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄ and adjust the pH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3,5-dibromo-4-methoxyphenyl)methanol.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid.
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite (NaHSO₃) (for KMnO₄ workup)
-
Dilute sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using KMnO₄):
-
Dissolve 3,5-Dibromo-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent like acetone or a t-butanol/water mixture.
-
Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Cool the reaction mixture and add sodium bisulfite to quench the excess KMnO₄.
-
Acidify the mixture with dilute sulfuric acid to a pH of ~2.
-
Extract the product, 3,5-Dibromo-4-methoxybenzoic acid, with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.
Suzuki Coupling Reaction
The bromine atoms on the aromatic ring can be substituted using a palladium-catalyzed Suzuki coupling reaction to form new carbon-carbon bonds.
Materials:
-
3,5-Dibromo-4-methoxybenzaldehyde
-
An appropriate boronic acid or boronic ester (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 3,5-Dibromo-4-methoxybenzaldehyde (1.0 eq), the boronic acid (2.2 eq), the base (3.0 eq), and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the diaryl product.
Safety Information
3,5-Dibromo-4-methoxybenzaldehyde should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dibromo-4-methoxybenzaldehyde is a key synthetic intermediate with a rich and versatile chemistry. The presence of multiple functional groups allows for a wide range of transformations, making it a valuable tool for the synthesis of complex organic molecules in the fields of medicinal chemistry and materials science. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers working with this compound.
